molecular formula C12H22O B12051932 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- CAS No. 72845-33-1

1,6-Octadiene, 3-ethoxy-3,7-dimethyl-

Cat. No.: B12051932
CAS No.: 72845-33-1
M. Wt: 182.30 g/mol
InChI Key: GSFBRCUXDDCNKV-UHFFFAOYSA-N
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Preparation Methods

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be synthesized through substitution reactions. One common method involves the reaction of ethanol with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields .

Chemical Reactions Analysis

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions include a range of organic compounds such as alcohols, aldehydes, ketones, and halogenated derivatives .

Scientific Research Applications

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be compared with similar compounds such as:

The uniqueness of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

72845-33-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

3-ethoxy-3,7-dimethylocta-1,6-diene

InChI

InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3

InChI Key

GSFBRCUXDDCNKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CCC=C(C)C)C=C

density

0.829-0.832 (20°)

physical_description

Clear colourless liquid;  pleasant floral aroma

solubility

Practically insoluble to insoluble in water;  soluble in DMSO
Sparingly soluble (in ethanol)

Origin of Product

United States

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